molecular formula C8H15BrO B13203102 2-(Bromomethyl)-4-(propan-2-yl)oxolane

2-(Bromomethyl)-4-(propan-2-yl)oxolane

Cat. No.: B13203102
M. Wt: 207.11 g/mol
InChI Key: SHHXUWRKTLIQKO-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-(propan-2-yl)oxolane is a brominated 1,3-dioxolane derivative characterized by a bromomethyl group at position 2 and an isopropyl (propan-2-yl) group at position 4 of the dioxolane ring. Its molecular formula is C₇H₁₃BrO₂, with a molecular weight of 209.08 g/mol (calculated). The compound is hypothesized to serve as an intermediate in agrochemical synthesis, leveraging the reactivity of the bromomethyl group for nucleophilic substitution reactions. While direct data on its physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, inferences can be drawn from structurally related compounds .

Properties

Molecular Formula

C8H15BrO

Molecular Weight

207.11 g/mol

IUPAC Name

2-(bromomethyl)-4-propan-2-yloxolane

InChI

InChI=1S/C8H15BrO/c1-6(2)7-3-8(4-9)10-5-7/h6-8H,3-5H2,1-2H3

InChI Key

SHHXUWRKTLIQKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(OC1)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-(propan-2-yl)oxolane typically involves the bromination of 4-(propan-2-yl)oxolane. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and controlled bromination. The use of automated systems and reactors can help in maintaining consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-(propan-2-yl)oxolane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

    Nucleophilic Substitution: Products include alcohols, ethers, and amines depending on the nucleophile used.

    Oxidation: Products include oxolane derivatives with carbonyl or carboxyl groups.

    Reduction: The major product is 2-methyl-4-(propan-2-yl)oxolane.

Scientific Research Applications

2-(Bromomethyl)-4-(propan-2-yl)oxolane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-(propan-2-yl)oxolane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The isopropyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in various reactions.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Brominated Dioxolanes

Compound Name Molecular Formula Substituents (Position) Physical State Applications Key Reactivity Notes
This compound C₇H₁₃BrO₂ 2-Bromomethyl, 4-isopropyl Not reported Likely agrochemical intermediate (inferred) Bromine acts as a leaving group; isopropyl introduces steric hindrance .
2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane (CAS 60207-89-8) C₁₂H₁₃BrCl₂O₂ 2-Bromomethyl, 2-(2,4-dichlorophenyl), 4-propyl Colorless liquid Intermediate in propiconazole (fungicide) synthesis Dichlorophenyl enhances lipophilicity; Cl groups direct electrophilic substitution .
2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane (CAS 873012-43-2) C₁₇H₁₄BrCl₂O₃ 2-Bromomethyl, 2-(chlorophenoxyphenyl), 4-methyl Not reported Pesticide intermediate Aromatic Cl groups increase electron-withdrawing effects; methyl group reduces steric bulk compared to isopropyl .

Structural and Reactivity Differences

Substituent Effects: The isopropyl group in the target compound introduces significant steric hindrance compared to methyl () or propyl () groups. This may slow down nucleophilic attacks at the bromomethyl site. Aromatic substituents (e.g., dichlorophenyl in CAS 60207-89-8) increase molecular weight and lipophilicity, enhancing membrane permeability in pesticidal applications . In contrast, the aliphatic isopropyl group in the target compound may favor solubility in non-polar solvents.

Reactivity: All three analogs share a bromomethyl group, making them reactive in alkylation or cross-coupling reactions.

Applications :

  • The dichlorophenyl-substituted compound (CAS 60207-89-8) is explicitly linked to propiconazole synthesis, a triazole fungicide .
  • The target compound’s lack of aromatic groups may limit its use in aromatic coupling reactions but could make it suitable for synthesizing aliphatic bioactive molecules.

Research Findings and Limitations

  • highlights the role of brominated dioxolanes in agrochemical intermediates, with CAS 60207-89-8 being a liquid, suggesting similar physical states for the target compound if substituents are aliphatic.
  • and demonstrate that chlorinated aromatic substituents enhance pesticidal activity but may increase environmental persistence due to Cl’s stability .
  • Limitations : Direct data on the target compound’s synthesis, toxicity, or spectroscopic properties are absent in the provided evidence. Comparisons rely on structural extrapolation.

Biological Activity

2-(Bromomethyl)-4-(propan-2-yl)oxolane, a compound with potential biological significance, has garnered attention in various research studies due to its unique chemical structure and the biological activities associated with similar compounds. This article explores the biological activity of this compound, including its interactions with biomolecules, potential therapeutic applications, and relevant case studies.

Molecular Formula: C8H13BrO
Molecular Weight: 203.09 g/mol
IUPAC Name: this compound
Canonical SMILES: C(C)C1(CCOC1)CBr

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. The bromomethyl group may enhance reactivity towards nucleophiles, potentially leading to modifications in protein function or signaling pathways.

Antimicrobial Activity

Research indicates that compounds with similar oxolane structures exhibit antimicrobial properties. For instance, derivatives of oxolane have been shown to inhibit the growth of various bacterial strains, suggesting that this compound may possess similar effects.

Cytotoxicity and Cancer Research

Studies involving related compounds have demonstrated cytotoxic effects against cancer cell lines. The ability of such compounds to induce apoptosis in cancer cells may be attributed to their electrophilic nature, allowing them to form covalent bonds with critical biomolecules within the cells.

Case Studies

  • Antibacterial Activity
    • A study screened various oxolane derivatives against Mycobacterium abscessus, a pathogenic bacterium. The results indicated that certain modifications to the oxolane structure could enhance antibacterial efficacy.
    • Findings: Compounds with halogen substitutions showed improved binding affinity to bacterial ribosomes, inhibiting protein synthesis.
  • Cytotoxic Effects on Cancer Cells
    • In vitro studies assessed the impact of oxolane derivatives on human cancer cell lines, revealing that these compounds could significantly reduce cell viability.
    • Mechanism: The cytotoxicity was linked to the induction of oxidative stress and disruption of cellular homeostasis.
  • Neuroprotective Properties
    • Research into oxolanes has also indicated potential neuroprotective effects. Compounds were evaluated for their ability to mitigate oxidative damage in neuronal cells.
    • Results: Certain oxolane derivatives demonstrated a reduction in reactive oxygen species (ROS), suggesting a protective mechanism against neurodegenerative processes.

Data Tables

Biological Activity Effect Reference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells
NeuroprotectionReduction of oxidative stress

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